Etaconazole

Agricultural Fungicide Research Plant Pathology DMI Fungicide Comparison

Researchers substituting triazole fungicides based solely on shared sterol 14α-demethylase inhibition risk experimental irreproducibility. Etaconazole (CAS 60207-93-4) eliminates this uncertainty with its distinct 4-ethyl-1,3-dioxolane scaffold conferring stereoisomer-dependent activity-quantifiably different from propiconazole or difenoconazole. • Validated CRM for LC-MS/MS & GC-MS residue analysis with unique retention time & fragmentation pattern • Documented MIC of 2.6 μg/L against P. italicum; reliable positive control for postharvest decay assays • Essential tool for DMI cross-resistance studies-fenarimol-resistant isolates show differential sensitivity

Molecular Formula C14H15Cl2N3O2
Molecular Weight 328.2 g/mol
CAS No. 60207-93-4
Cat. No. B166602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtaconazole
CAS60207-93-4
Molecular FormulaC14H15Cl2N3O2
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
InChIKeyDWRKFAJEBUWTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.44e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Etaconazole: Technical Profile and Procurement Baseline


Etaconazole (CAS 60207-93-4) is a synthetic triazole fungicide belonging to the sterol 14α-demethylase inhibitor (DMI) class . It functions by inhibiting the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal cell membrane integrity [1]. The compound is characterized as a 1,3-dioxolane derivative bearing a 2,4-dichlorophenyl moiety and a 1,2,4-triazole group, with a molecular formula of C₁₄H₁₅Cl₂N₃O₂ and a molecular weight of 328.19 g/mol [2]. Historically deployed as an agricultural fungicide for powdery mildew control on fruit and other crops, etaconazole is now considered obsolete for commercial field use but remains highly relevant as a research tool, analytical reference standard, and a valuable comparator in structure-activity relationship (SAR) and cross-resistance studies within the broader conazole fungicide family [1][3].

Etaconazole: Procurement Risks and Substitution Challenges


Procurement decisions for triazole fungicides cannot rely on class-level assumptions due to substantial, quantifiable differences in target organism potency, stereoisomer-specific activity, and cross-resistance profiles among structurally related compounds. Etaconazole, with its distinct 4-ethyl-1,3-dioxolane scaffold, exhibits a unique stereoisomer-dependent activity landscape that differs markedly from close analogs such as propiconazole (4-propyl) or difenoconazole [1]. Furthermore, isolates resistant to one DMI fungicide (e.g., fenarimol) do not uniformly exhibit cross-resistance across all class members, making the specific resistance profile of etaconazole a critical differentiator [2]. Substituting etaconazole with a different triazole based solely on a shared mechanism of action (sterol 14α-demethylase inhibition) without accounting for these specific quantitative differences in intrinsic activity and resistance patterns introduces significant scientific uncertainty and may compromise experimental reproducibility or comparative analytical accuracy [1][2].

Etaconazole: Quantitative Evidence for Differentiated Selection


Fungitoxicity on Apple Disease Pathogens vs. Fenarimol

In a direct head-to-head in vitro radial growth inhibition assay against a panel of eight fungal pathogens responsible for summer diseases of apples, etaconazole demonstrated broad-spectrum activity with EC50 values consistently below 10 μg a.i./ml for seven of the eight tested species. This included Botryosphaeria dothidea, Physalospora obtusa, Glomerella cingulata, Colletotrichum gloeosporioides, Helminthosporium papulosum, Mycosphaerella pomi, and Zygophiala jamaicensis. The study directly compared etaconazole to bitertanol and fenarimol, establishing that fenarimol was generally the least active of the three compounds tested across this panel [1].

Agricultural Fungicide Research Plant Pathology DMI Fungicide Comparison Apple Disease Control

Citrus Blue Mold MIC vs. Benzimidazole Standards

A comparative bioassay evaluating the inhibition of Penicillium italicum (citrus blue mold) spore germination revealed that 9% etaconazole emulsifiable concentrate (EC) achieved a minimum inhibitory concentration (MIC) of 2.6 μg/L. This value was markedly lower—and therefore more potent—than the MICs observed for two widely used benzimidazole fungicides under identical conditions: 70% thiophanate-methyl WP (MIC = 70 μg/L) and 50% carbendazim WP (MIC = 34 μg/L). The study also reported an EC50 for mycelial growth inhibition by 9% etaconazole EC of 0.56 μg/L and an EC90 of 1.93 μg/L [1].

Postharvest Pathology Citrus Decay Control Fungicide Resistance Management Penicillium italicum

Stereoisomer-Specific Activity vs. Propiconazole

A comprehensive QSAR study of 1,3-dioxolane-2-yl-methyltriazoles investigated the in vivo fungicidal activity of analogs and stereoisomers of both etaconazole and propiconazole. The study revealed that etaconazole's four stereoisomers exhibit distinct inhibition profiles, and that the substitution pattern on the dioxolane ring (e.g., 4-ethyl in etaconazole vs. 4-propyl in propiconazole) directly modulates biological activity. This QSAR analysis provides a quantitative framework for understanding how the specific stereochemistry and alkyl substituent of etaconazole contribute to its overall fungicidal behavior, differentiating it from the closely related propiconazole scaffold [1].

QSAR Analysis Stereochemistry DMI Fungicide Design Propiconazole Analogs

Cross-Resistance in Fenarimol-Resistant Penicillium italicum

Studies on laboratory-generated fenarimol-resistant isolates of Penicillium italicum demonstrated that these isolates exhibited cross-resistance to a defined subset of sterol biosynthesis-inhibiting fungicides, specifically including bitertanol, etaconazole, fenapanil, and imazalil. Crucially, this cross-resistance did not extend to all DMIs, as no cross-resistance was observed to fenpropimorph. In fact, isolates with higher degrees of fenarimol resistance displayed increased sensitivity to fenpropimorph, a phenomenon termed negatively correlated cross-resistance [1].

Fungicide Resistance Cross-Resistance DMI Fungicides Penicillium italicum

Postharvest Control of Citrus Sour Rot (Geotrichum candidum)

In a comparative postharvest decay control study on oranges, etaconazole was evaluated alongside guazatine, iminoctadine, benomyl, imazalil, and thiabendazole. The study concluded that etaconazole was comparable in efficacy to guazatine and iminoctadine for the control of sour rot, caused by Geotrichum candidum. This positions etaconazole as a benchmark compound for this specific decay pathogen, with its performance in this context being similar to other specialized treatments [1].

Postharvest Decay Control Citrus Fruit Sour Rot Geotrichum candidum

Human 3β-HSD1 Inhibition Profile

Etaconazole has been shown to potently inhibit the activity of human placental microsomal 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1), an enzyme critical for steroid hormone biosynthesis. In vitro assays determined an IC50 of 78 μM and a Ki of 88.9 μM for this inhibition. The compound binds to the NAD+/steroid-binding site of the enzyme and acts on both the free enzyme and the enzyme-substrate complex . While this data point lacks a direct comparator within the same study, it establishes a quantifiable mammalian off-target profile for etaconazole.

Endocrine Disruption Steroidogenesis 3β-HSD1 Toxicology In Vitro Pharmacology

Etaconazole: Optimal Research and Application Scenarios


Analytical Standard for DMI Fungicide Residue Analysis

Given its well-defined chemical identity (CAS 60207-93-4), established role as an obsolete agrochemical, and distinct molecular structure (4-ethyl-1,3-dioxolane scaffold), etaconazole is ideally suited as a certified reference material (CRM) or analytical standard for LC-MS/MS and GC-MS methods targeting triazole fungicide residues in environmental or food matrices. Procurement of high-purity etaconazole supports accurate quantification and method validation, leveraging its unique retention time and mass spectral fragmentation pattern relative to other triazoles like propiconazole or difenoconazole [5].

Comparative Tool for Fungicide Resistance Studies

Etaconazole's documented cross-resistance profile with other DMI fungicides (e.g., bitertanol, imazalil, fenapanil) in fenarimol-resistant Penicillium italicum strains makes it a valuable experimental tool for investigating the mechanisms and spectrum of DMI cross-resistance. Researchers studying the evolution of fungicide resistance or screening novel anti-fungal compounds can utilize etaconazole as a well-characterized reference DMI to benchmark the cross-resistance behavior of novel isolates or to validate the selectivity of new chemical entities that are designed to overcome DMI resistance [5].

Stereochemical Probe for SAR Investigations

The established QSAR linking the four stereoisomers of etaconazole to their fungicidal activity positions this compound as a key molecular probe for SAR studies within the 1,3-dioxolane-2-yl-methyltriazole class. For medicinal chemistry or agrochemical discovery programs focused on sterol 14α-demethylase inhibition, procuring etaconazole—potentially as defined stereoisomeric mixtures or isolated enantiomers—allows for a direct, quantitative comparison with analogs such as propiconazole, enabling the rational optimization of new chemical entities based on stereoelectronic properties [5].

Positive Control for Postharvest Decay Studies

Etaconazole's proven in vitro potency (MIC 2.6 μg/L) against Penicillium italicum and its comparable efficacy to guazatine and iminoctadine against Geotrichum candidum (sour rot) on citrus fruit establish it as a reliable positive control for postharvest decay studies. Procurement of etaconazole for use as a positive control in assays evaluating new postharvest treatments or biocontrol agents ensures a consistent and well-documented benchmark for efficacy, particularly when benzimidazole-resistant pathogen populations are the primary target [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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